beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
CAS No.: 104809-32-7
Cat. No.: VC20744033
Molecular Formula: C21H27K2N7O14P2
Molecular Weight: 741.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104809-32-7 |
|---|---|
| Molecular Formula | C21H27K2N7O14P2 |
| Molecular Weight | 741.6 g/mol |
| IUPAC Name | dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
| Standard InChI Key | UMJWDCRRGAZCFU-WUEGHLCSSA-L |
| Isomeric SMILES | C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |
| SMILES | C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K] |
| Canonical SMILES | C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |
Introduction
Chemical Identity and Structure
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is a potassium salt derivative of the reduced form of nicotinamide adenine dinucleotide, a critical coenzyme in cellular metabolism. Its chemical formula is C21H29KN7O14P2, with the compound bearing the CAS number 104809-32-7 . The systematic name for this compound is [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;potassium .
The compound consists of two main components: a nicotinamide moiety and an adenine nucleotide, connected by a phosphate backbone, with potassium serving as the counterion. This structure enables its primary function as a carrier of electrons in various biochemical reactions.
Chemical Identifiers
The following table presents the key chemical identifiers for beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt:
| Identifier Type | Value |
|---|---|
| CAS Number | 104809-32-7 |
| Molecular Formula | C21H29KN7O14P2 |
| InChIKey | ZUPXXZAVUHFCNV-UHFFFAOYSA-N |
| European Community (EC) Number | 621-855-1 |
| DSSTox Substance ID | DTXSID50585236 |
Biochemical Function and Properties
Similar to other NADH salt forms, beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt serves as a crucial coenzyme in redox reactions within cellular metabolism. It functions primarily as a regenerative electron donor in various metabolic pathways, including glycolysis, beta oxidation, and the citric acid cycle .
Redox Functionality
The compound participates in a coenzyme redox pair (NAD+:NADH) that is integral to a wide range of enzyme-catalyzed oxidation-reduction reactions . This redox functionality enables the transfer of electrons between metabolic substrates and enzymes, facilitating numerous biochemical transformations essential for cellular energy production.
Additional Biochemical Roles
Beyond its redox function, NADH salt forms also serve as donors of ADP-ribose units in ADP-ribosylation reactions, which involve ADP-ribosyltransferases and poly(ADP-ribose) polymerases . Additionally, they function as precursors of cyclic ADP-ribose through the action of ADP-ribosyl cyclases . The dipotassium salt form shares these fundamental biochemical roles with other NADH salts.
Spectroscopic Properties
Like other NADH forms, the reduced dipotassium salt exhibits fluorescence properties that distinguish it from its oxidized counterpart (NAD+) . This characteristic fluorescence enables sensitive detection and quantification of redox reactions involving this coenzyme, allowing measurements at concentrations as low as 10^-7 M .
Research Applications
Enzyme Cycling Assays
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt serves as an essential component in enzyme cycling assays, a sophisticated biochemical technique used to amplify detection signals for low-concentration metabolites and enzymes . This application leverages the compound's ability to participate in multiple rounds of redox reactions, thereby enhancing detection sensitivity.
Metabolic Research
The compound is instrumental in studying cellular energy metabolism, particularly the redox reactions that drive various metabolic pathways. Researchers utilize this compound to investigate the dynamic balance of metabolic activities at the molecular level, facilitating deeper insights into cellular processes .
Fluorescence-Based Detection
The inherent fluorescence property of beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, contrasted with the non-fluorescent nature of its oxidized form, allows for sensitive fluorescent measurement of oxidized or reduced pyridine nucleotides . This difference in fluorescence provides a valuable tool for researchers studying redox reactions in biological systems.
Comparative Analysis with Related Compounds
beta-Nicotinamide adenine dinucleotide is available in various salt forms, including the dipotassium salt and the more commonly studied disodium salt. While both share fundamental biochemical properties and functions, certain characteristics may differ based on the counterion.
Salt Form Comparison
The following table compares key aspects of different NADH salt forms:
Research Findings
While specific research on the dipotassium salt form is limited in the available sources, studies with the disodium salt form provide insights into the biochemical and physiological effects of NADH that may be relevant to the dipotassium salt as well.
Biosynthesis and Regeneration
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt can contribute to the synthesis and regeneration of tetrahydrobiopterin (BH4), an essential cofactor for the rate-limiting enzyme in dopamine synthesis . This process illustrates the compound's role in supporting critical biochemical pathways beyond direct energy metabolism.
Metabolic Fate
Studies with NADH salt forms have shown that intraperitoneal administration (5μM) in ICR mice significantly increased the urinary excretion of nicotinamide and its metabolites . This observation provides insights into the metabolic processing and elimination of NADH compounds in mammalian systems.
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